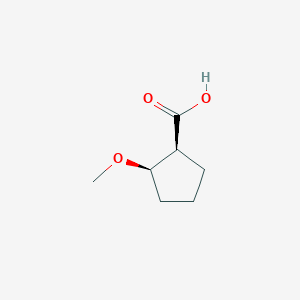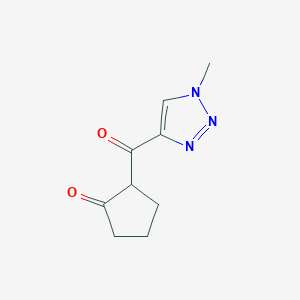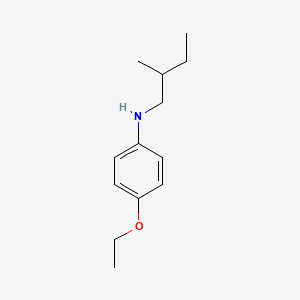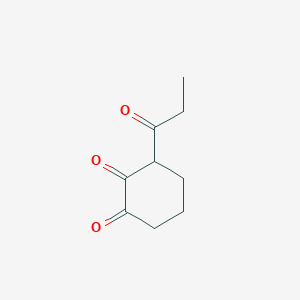![molecular formula C14H15BrN2O B15240166 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine](/img/structure/B15240166.png)
3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, a methoxyphenyl group attached to the nitrogen atom, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridin-2-amine, is brominated at the 3-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
N-alkylation: The brominated intermediate is then subjected to N-alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
- 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-3-amine
- 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C14H15BrN2O |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14-13(15)7-4-8-16-14)10-11-5-3-6-12(9-11)18-2/h3-9H,10H2,1-2H3 |
InChI Key |
XTLOTRGVVLRNOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)









![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)


